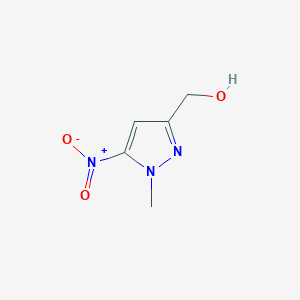

(1-methyl-5-nitro-1H-pyrazol-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-methyl-5-nitropyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-7-5(8(10)11)2-4(3-9)6-7/h2,9H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLXLBAVFHSAFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reduction of the Diazonium Salt:the Resulting Diazonium Salt is then Immediately Reduced to Form the Corresponding Hydrazine Derivative, 3 Hydroxymethyl 1 Methyl 1h Pyrazol 5 Yl Hydrazine. a Common and Effective Reducing Agent for This Transformation is Stannous Chloride Sncl₂ in an Acidic Medium. the Diazonium Salt Solution is Added to a Solution of Sncl₂ to Yield the Final Hydrazino Product. This Classical Approach Remains a Reliable Method for the Synthesis of Arylhydrazines from Their Corresponding Anilines.

Variations in the Pyrazole (B372694) Ring Substitution Pattern

The substitution pattern on the pyrazole ring of (1-methyl-5-nitro-1H-pyrazol-3-yl)methanol is a critical determinant of its chemical properties and reactivity. Modifications at the C4 position and the synthesis of positional isomers represent key strategies for creating a diverse range of derivatives and analogs.

Investigation of C4 Substituents

The C4 position of the pyrazole ring is often susceptible to electrophilic substitution, a characteristic that allows for the introduction of a wide array of functional groups. This reactivity enables the synthesis of C4-substituted analogs of this compound, thereby modulating the electronic and steric properties of the molecule.

One of the most common modifications at the C4 position is formylation, which is typically achieved through the Vilsmeier-Haack reaction. nih.govrsc.orgarkat-usa.org This reaction employs a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. wikipedia.orgijpcbs.comorganic-chemistry.org For pyrazole derivatives, this reaction provides a convenient route to 4-formylpyrazoles, which are versatile intermediates for the synthesis of more complex molecules. For instance, 1,3-disubstituted-5-chloro-1H-pyrazoles can be formylated at the C4 position to yield the corresponding 5-chloro-1H-pyrazole-4-carbaldehydes. arkat-usa.org

Nitration is another important electrophilic substitution that can occur at the C4 position of the pyrazole nucleus. The reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines can lead to the formation of 1-aryl-5-methyl-4-nitro-1H-pyrazoles, demonstrating the introduction of a nitro group at the C4 position. researchgate.net The synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid also involves the nitration of the C4 position. researchgate.net

Halogenation, particularly fluorination, at the C4 position has also been explored. For example, 4-fluoro-4-methyl-3,5-diphenyl-1H-pyrazole can be synthesized from the corresponding 4-methyl derivative using a fluorinating agent. mdpi.com

The introduction of these substituents at the C4 position can significantly influence the chemical reactivity and potential applications of the resulting compounds. The table below summarizes some examples of C4 substituents introduced onto pyrazole rings.

| C4 Substituent | Reaction Type | Example Precursor | Example Product |

|---|---|---|---|

| Formyl (-CHO) | Vilsmeier-Haack Reaction | 1,3-disubstituted-5-chloro-1H-pyrazole | 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehyde |

| Nitro (-NO2) | Nitration | 3-methyl-1,4-dinitro-1H-pyrazole | 1-aryl-5-methyl-4-nitro-1H-pyrazole |

| Fluoro (-F) | Fluorination | 4-methyl-3,5-diphenyl-1H-pyrazole | 4-fluoro-4-methyl-3,5-diphenyl-1H-pyrazole |

Synthesis and Characterization of Positional Isomers

The synthesis and characterization of positional isomers of this compound are crucial for understanding the structure-property relationships of this class of compounds. The relative positions of the methyl, nitro, and methanol (B129727) groups on the pyrazole ring can have a profound impact on the molecule's physical and chemical characteristics.

One important positional isomer is (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol. biosynth.combldpharm.com In this isomer, the nitro group is at the C3 position and the methanol group is at the C5 position. Another key isomer is (1-methyl-4-nitro-1H-pyrazol-3-yl)methanol, where the nitro group is at the C4 position. The synthesis of these isomers often involves multi-step procedures starting from different pyrazole precursors. For example, the synthesis of nitropyrazole isomers can be achieved by nitration of the corresponding pyrazole, with the regioselectivity of the nitration being influenced by the existing substituents on the ring. mdpi.com

The characterization of these isomers relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry. scilit.com For instance, 1H and 13C NMR spectroscopy can be used to definitively determine the substitution pattern on the pyrazole ring by analyzing the chemical shifts and coupling constants of the protons and carbons. mdpi.com

A comparative study of dinitropyrazole isomers has shown that the position of the nitro groups significantly affects properties such as density and thermal stability. scilit.com This highlights the importance of controlling the regiochemistry during synthesis to obtain isomers with desired characteristics.

The table below provides a comparison of the key positional isomers of this compound.

| Compound Name | CAS Number | Molecular Formula | Substitution Pattern |

|---|---|---|---|

| This compound | Not available | C5H7N3O3 | 1-CH3, 3-CH2OH, 5-NO2 |

| (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol | 1227210-46-9 | C5H7N3O3 | 1-CH3, 3-NO2, 5-CH2OH |

| (1-methyl-4-nitro-1H-pyrazol-3-yl)methanol | Not available | C5H7N3O3 | 1-CH3, 3-CH2OH, 4-NO2 |

Synthesis of Fused Heterocyclic Systems Incorporating the Pyrazole Moiety

The this compound scaffold can serve as a building block for the synthesis of fused heterocyclic systems. These systems, where the pyrazole ring is annulated with another heterocyclic ring, often exhibit unique chemical and physical properties. A common strategy for constructing such fused systems involves the chemical modification of the substituents on the pyrazole ring, followed by a cyclization reaction. semanticscholar.org

A key transformation to enable the synthesis of fused systems from this compound is the reduction of the nitro group to an amino group. The resulting (5-amino-1-methyl-1H-pyrazol-3-yl)methanol is a versatile intermediate for the synthesis of various fused pyrazoloazines, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgfrontiersin.org

5-Aminopyrazoles are widely used as synthons for the construction of these fused heterocycles. beilstein-journals.org For example, the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or a related 1,3-dielectrophile is a common method for the synthesis of pyrazolo[1,5-a]pyrimidines. beilstein-journals.org Similarly, pyrazolo[3,4-b]pyridines can be synthesized through the condensation of 5-aminopyrazoles with α,β-unsaturated ketones or through multicomponent reactions involving an aldehyde and a CH-acid. beilstein-journals.orgfrontiersin.org

The general synthetic approach would involve the following steps:

Reduction of the nitro group: The nitro group of this compound is reduced to an amino group to yield (5-amino-1-methyl-1H-pyrazol-3-yl)methanol.

Condensation and cyclization: The resulting 5-aminopyrazole derivative is then reacted with appropriate reagents to form the fused heterocyclic system. For example, reaction with a 1,3-dicarbonyl compound would lead to a pyrazolo[1,5-a]pyrimidine, while reaction with an α,β-unsaturated ketone could yield a pyrazolo[3,4-b]pyridine.

The table below outlines some of the fused heterocyclic systems that can be synthesized from 5-aminopyrazole precursors.

| Fused Heterocyclic System | General Synthetic Method | Required Reagent for Cyclization |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | Condensation with a 1,3-dielectrophile | β-Dicarbonyl compound |

| Pyrazolo[3,4-b]pyridine | Condensation and cyclization | α,β-Unsaturated ketone |

| Pyrazolo[3,4-d]pyridazine | Condensation and cyclization | Hydrazonoyl halide |

| Pyrazolo[5,1-c] scilit.comfrontiersin.orgtubitak.gov.trtriazine | Condensation and cyclization | Hetaryldiazonium salt |

Reactivity and Transformational Chemistry of 1 Methyl 5 Nitro 1h Pyrazol 3 Yl Methanol

Reactions Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the pyrazole (B372694) ring's chemistry and serves as a key functional handle for introducing other nitrogen-containing functionalities, particularly the amino group.

The conversion of the nitro group to an amino group is a fundamental transformation in the synthesis of pyrazole derivatives. This reduction must be chemoselective to preserve the methanol (B129727) moiety. Several established methods for the reduction of aromatic nitro compounds are applicable to (1-methyl-5-nitro-1H-pyrazol-3-yl)methanol. researchgate.netarkat-usa.org The resulting compound, (5-amino-1-methyl-1H-pyrazol-3-yl)methanol, is a versatile intermediate for further functionalization. beilstein-journals.orgresearchgate.netnih.govbeilstein-journals.org

Common and effective methods for this selective reduction include:

Catalytic Hydrogenation: This is a widely used method where the substrate is treated with hydrogen gas in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C) or Raney Nickel are highly effective. The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol at ambient temperature and pressure, offering high yields and clean conversions.

Metal-Acid Systems: The use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium (e.g., hydrochloric acid or acetic acid) is a classic and reliable method. commonorganicchemistry.comresearchgate.net The Fe/HCl or Fe/NH₄Cl system is particularly noted for its mildness and selectivity. researchgate.net

Stannous Chloride (SnCl₂): Tin(II) chloride in a solvent like ethanol or ethyl acetate (B1210297) provides a mild and highly chemoselective method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.comacsgcipr.org This method is advantageous as it avoids the use of strong acids or high-pressure hydrogenation. reddit.com

| Reagent/System | Typical Solvent | General Conditions | Reference |

|---|---|---|---|

| H₂ / Pd-C | Ethanol or Methanol | Room Temperature, 1-3 atm H₂ | commonorganicchemistry.com |

| Iron (Fe) / HCl or NH₄Cl | Ethanol / Water | Reflux | researchgate.net |

| Stannous Chloride (SnCl₂) / HCl | Ethanol | Room Temperature to Reflux | commonorganicchemistry.comacsgcipr.org |

| Zinc (Zn) / NH₄Cl | Methanol / Water | Room Temperature | researchgate.net |

The synthesis of high-energy-density materials often involves the incorporation of multiple nitrogen-rich functional groups. nih.govrsc.orgacs.org Starting from the (5-amino-1-methyl-1H-pyrazol-3-yl)methanol intermediate, the amino group can be converted into other energetic moieties such as azides or nitramines.

Conversion to Azides: The transformation of the amino group to an azide (B81097) group typically proceeds via a two-step diazotization-substitution sequence.

Diazotization: The primary amino group is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This reaction generates a reactive pyrazolediazonium salt intermediate.

Azide Substitution: The in situ-generated diazonium salt is then treated with an azide source, most commonly sodium azide (NaN₃). The azide ion displaces the diazonium group (N₂) to yield the corresponding (5-azido-1-methyl-1H-pyrazol-3-yl)methanol. This strategy is analogous to the synthesis of other azido-nitropyrazoles from their amino precursors. rsc.org

Conversion to Nitramines: The amino group can also be converted to a nitramino (-NHNO₂) group, a common toxophore in energetic materials. rsc.org This is achieved through N-nitration. The aminopyrazole is treated with a potent nitrating agent. A common reagent for this transformation is dinitrogen pentoxide (N₂O₅) in an inert solvent like dichloromethane (B109758) at low temperatures. Careful control of the reaction conditions is crucial to ensure selective N-nitration without promoting further C-nitration on the pyrazole ring.

| Target Moiety | Starting Material | Key Reagents | General Conditions | Reference |

|---|---|---|---|---|

| Azide (-N₃) | (5-amino-1-methyl-1H-pyrazol-3-yl)methanol | 1. NaNO₂ / HCl 2. NaN₃ | 0-5 °C | rsc.org |

| Nitramine (-NHNO₂) | (5-amino-1-methyl-1H-pyrazol-3-yl)methanol | N₂O₅ | Low temperature in an inert solvent (e.g., CH₂Cl₂) | rsc.org |

Reactions at the Methanol Moiety

The primary alcohol functionality of this compound is a versatile site for various chemical transformations, including oxidation, derivatization, and halogenation.

The hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage, ((1-methyl-5-nitro-1H-pyrazol-3-yl)carbaldehyde), mild and anhydrous oxidizing agents are required. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an inert solvent like dichloromethane (CH₂Cl₂). These conditions ensure that the aldehyde product does not undergo further oxidation to the carboxylic acid.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, (1-methyl-5-nitro-1H-pyrazol-3-yl)carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) in a basic solution, or Jones reagent (CrO₃ in aqueous sulfuric acid and acetone), are effective for this purpose. The reaction conditions must be chosen carefully to avoid unwanted side reactions with the nitro-functionalized pyrazole ring.

The hydroxyl group can be readily converted into esters and ethers, which allows for the modification of the molecule's physical and chemical properties.

Esterification: The formation of esters can be accomplished through several methods. Reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) is a common and efficient route. For example, reacting the alcohol with acetyl chloride would yield (1-methyl-5-nitro-1H-pyrazol-3-yl)methyl acetate. Additionally, energetic nitrate (B79036) esters can be synthesized. For instance, treating hydroxymethyl-nitropyrazoles with nitrating agents like acetyl nitrate or fuming nitric acid has been shown to successfully produce the corresponding nitrate esters. mdpi.com

Etherification: Ethers can be synthesized via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide intermediate. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction to form the desired ether.

The hydroxyl group can be substituted with a halogen atom to produce halomethyl derivatives, which are valuable intermediates for further nucleophilic substitution reactions.

Chlorination: Thionyl chloride (SOCl₂) is a standard reagent for converting primary alcohols to the corresponding alkyl chlorides. youtube.commasterorganicchemistry.commasterorganicchemistry.com The reaction is often performed in the presence of a base like pyridine, which neutralizes the HCl byproduct. This reaction typically proceeds with an inversion of configuration if the carbon is a stereocenter, via an Sₙ2 mechanism. youtube.com

Bromination: Phosphorus tribromide (PBr₃) is the reagent of choice for converting primary alcohols into alkyl bromides. masterorganicchemistry.combyjus.com Similar to the reaction with SOCl₂, the mechanism is typically Sₙ2, involving nucleophilic attack by the bromide ion on a phosphorus-activated alcohol. byjus.com

| Transformation | Product Type | Reagent(s) | Reference |

|---|---|---|---|

| Oxidation | Aldehyde | PCC or Dess-Martin periodinane | N/A |

| Carboxylic Acid | KMnO₄ or Jones Reagent (CrO₃/H₂SO₄) | N/A | |

| Derivatization | Ester | Acyl Chloride/Base or Acetyl Nitrate | mdpi.com |

| Ether | 1. NaH 2. Alkyl Halide | N/A | |

| Halogenation | Chloride | SOCl₂ / Pyridine | youtube.commasterorganicchemistry.com |

| Bromide | PBr₃ | masterorganicchemistry.combyjus.com |

Electrophilic Aromatic Substitution on the Pyrazole Ring

In general, pyrazoles are considered electron-rich aromatic systems and are prone to electrophilic aromatic substitution, which predominantly occurs at the C4 position if it is unsubstituted. researchgate.net However, the presence of a potent electron-withdrawing group, such as the nitro group at the C5 position in this compound, profoundly deactivates the pyrazole ring towards electrophilic attack. This deactivation makes electrophilic substitution reactions challenging under standard conditions.

The C4 position of the 1-methyl-5-nitropyrazole (B1614818) scaffold is the most likely site for electrophilic attack, albeit a reluctant one due to the deactivating effect of the nitro group. For electrophilic substitution to occur at this position, either harsh reaction conditions or the presence of a strong activating group on the ring is typically necessary. The hydroxymethyl group at the C3 position is a weak activating group and may not be sufficient to promote electrophilic substitution under mild conditions.

While specific examples of electrophilic substitution on this compound are not extensively reported, studies on related pyrazole derivatives provide insights into potential transformations. For instance, the halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS) proceeds efficiently at the C4 position. beilstein-archives.org This suggests that with sufficient activation, functionalization at the C4 position is achievable.

Table 1: Examples of Electrophilic Halogenation at the C4 Position of Substituted Pyrazoles

| Entry | Pyrazole Substrate | Halogenating Agent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 3-Phenyl-1-tosyl-1H-pyrazol-5-amine | NBS | 4-Bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 95 |

| 2 | 3-Phenyl-1H-pyrazol-5-amine | NBS | 4-Bromo-3-phenyl-1H-pyrazol-5-amine | 70 |

This data is illustrative and based on reactions of related pyrazole compounds, not this compound itself. beilstein-archives.org

Nucleophilic Substitution Reactions and Their Scope

The electron-deficient nature of the pyrazole ring in this compound, a consequence of the C5-nitro group, renders it susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. The nitro group itself can, in some cases, be the leaving group.

Research on isomeric 1-methyl-3(5)-nitropyrazole-4-carbonitriles has demonstrated that the nitro group at both the C3 and C5 positions can be displaced by various nucleophiles, including thiols, phenols, and amines. researchgate.net This indicates that the nitro group of this compound could potentially be substituted by strong nucleophiles. The rate and feasibility of such reactions would depend on the nature of the nucleophile and the reaction conditions. The general mechanism for nucleophilic aromatic substitution involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com

Metal-Catalyzed Cross-Coupling Reactions of Halogenated Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For these reactions to be applied to this compound, it would first need to be converted into a halogenated derivative. The most common positions for halogenation to enable cross-coupling are C4 and potentially C3 or C5 if the existing substituents can be replaced or modified.

Once a halogenated derivative, for instance, a 4-bromo or 4-iodo-1-methyl-5-nitropyrazole, is obtained, it can serve as a substrate in various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Negishi couplings are widely employed for the functionalization of heterocyclic compounds. nih.govmdpi.com For example, the Sonogashira coupling of a halogenated pyrazole with a terminal alkyne would introduce an alkynyl group onto the pyrazole ring.

Table 2: Illustrative Metal-Catalyzed Cross-Coupling Reactions on Halogenated Pyrazoles

| Coupling Reaction | Halogenated Pyrazole (Example) | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | 4-Bromo-1-methyl-5-nitropyrazole | Arylboronic acid | Pd(PPh3)4, Na2CO3 | 4-Aryl-1-methyl-5-nitropyrazole |

| Sonogashira Coupling | 4-Iodo-1-methyl-5-nitropyrazole | Terminal alkyne | PdCl2(PPh3)2, CuI, Et3N | 4-Alkynyl-1-methyl-5-nitropyrazole |

The synthesis of the requisite halogenated precursors is a critical first step. Direct halogenation at the C4 position, as discussed in section 3.3.1, would be a potential route.

Despite a comprehensive search for scientific literature and spectroscopic data, detailed experimental characterization for the specific chemical compound "this compound" is not available in the public domain.

Searches for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography data for this exact isomer have not yielded any published results. While information is available for related compounds, such as the isomer (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol and other pyrazole derivatives, this data is not applicable to the requested molecule due to differences in chemical structure which significantly alter spectroscopic properties.

Consequently, it is not possible to generate a scientifically accurate article with the detailed analysis and data tables requested in the outline for "this compound". The creation of such content without verifiable experimental data would be speculative and scientifically unsound.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Structure Determination

Investigation of Hydrogen Bonding Networks

The investigation of hydrogen bonding networks is fundamental to understanding the solid-state structure and properties of (1-methyl-5-nitro-1H-pyrazol-3-yl)methanol. The molecule possesses both a hydrogen bond donor (the hydroxyl group of the methanol (B129727) substituent) and multiple hydrogen bond acceptors (the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atoms of the nitro group). This structural feature suggests a high potential for the formation of intricate hydrogen bonding networks.

Typically, in similar structures, one would expect to observe intermolecular hydrogen bonds of the O-H···N or O-H···O type, leading to the formation of chains, dimers, or more complex three-dimensional architectures. The specific geometry and strength of these hydrogen bonds would be determined by the electronic effects of the methyl and nitro groups on the pyrazole ring. Without experimental crystallographic data, any description of the hydrogen bonding network for this compound would be purely speculative. Detailed research findings from crystallographic studies are necessary to elucidate the precise nature of these interactions.

Theoretical and Computational Investigations of 1 Methyl 5 Nitro 1h Pyrazol 3 Yl Methanol

Electronic Structure and Molecular Orbital Theory

The arrangement of electrons within a molecule dictates its stability, reactivity, and spectroscopic properties. Molecular orbital theory is a fundamental framework for describing this electronic structure, providing a detailed picture of bonding and electron distribution.

Density Functional Theory (DFT) has become a standard method in computational chemistry for its balance of accuracy and computational cost. nih.gov It is widely used to predict the ground-state properties of molecules like (1-methyl-5-nitro-1H-pyrazol-3-yl)methanol. DFT calculations can determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms.

From this optimized geometry, various properties can be derived. Key geometric parameters such as bond lengths, bond angles, and dihedral angles provide a precise three-dimensional picture of the molecule. For instance, calculations would reveal the planarity of the pyrazole (B372694) ring and the orientation of the hydroxymethyl and nitro substituents relative to the ring. The presence of the electron-withdrawing nitro group and the methyl group on the pyrazole ring influences the bond lengths and angles within the heterocyclic core compared to unsubstituted pyrazole. nih.govresearchgate.net

DFT also enables the calculation of vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and identify characteristic functional groups. Furthermore, the distribution of electron density can be analyzed through methods like Mulliken population analysis or by mapping the molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions of the molecule, crucial for predicting sites of electrophilic and nucleophilic attack. nih.gov

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | N1-N2 | 1.35 Å |

| Bond Length | C5-N(O2) | 1.45 Å |

| Bond Length | C3-C(H2OH) | 1.51 Å |

| Bond Angle | C5-N1-N2 | 105.0° |

| Bond Angle | N1-C5-C4 | 112.0° |

| Dihedral Angle | C4-C5-N(O2)-O | ~30.0° |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.compku.edu.cn

For this compound, the HOMO is expected to be distributed primarily over the pyrazole ring, which is the most electron-rich part of the core structure. In contrast, the powerful electron-withdrawing nature of the nitro group dictates that the LUMO will be largely localized on this substituent and the adjacent C5 atom of the pyrazole ring. nih.govresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com The presence of the nitro group significantly lowers the LUMO energy, generally resulting in a smaller HOMO-LUMO gap compared to the un-nitrated analogue, thereby increasing its susceptibility to nucleophilic attack.

| Property | Value (eV) | Primary Localization |

|---|---|---|

| HOMO Energy | -7.50 | Pyrazole Ring |

| LUMO Energy | -3.20 | Nitro Group (NO2) and C5 |

| HOMO-LUMO Gap (ΔE) | 4.30 | N/A |

Conformational Analysis and Potential Energy Surfaces

While the pyrazole ring itself is rigid and planar, the molecule possesses conformational flexibility due to the rotation of its substituents: the hydroxymethyl group at C3 and the nitro group at C5. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and determine their relative stabilities.

Computational methods can be used to construct a potential energy surface (PES) by systematically rotating the dihedral angles associated with these groups. For the hydroxymethyl group, rotation around the C3-C(H2OH) bond will lead to different conformers. The stability of these conformers is influenced by steric interactions and potential intramolecular hydrogen bonding between the hydroxyl proton and the N2 atom of the pyrazole ring.

Similarly, the nitro group can rotate around the C5-N bond. While this rotation is often considered to have a low energy barrier, its orientation can be influenced by crystal packing forces or subtle electronic interactions with the pyrazole ring. The PES maps the energy of the molecule as a function of these rotational angles, allowing for the identification of low-energy conformers (local minima) and the transition states that connect them. This analysis is fundamental to understanding the molecule's dynamic behavior and the populations of different conformers at a given temperature.

Tautomerism Studies within the Pyrazole Core

Tautomerism is a key structural feature of many heterocyclic compounds, including pyrazoles. researchgate.net It involves the migration of a proton, leading to isomers that are in equilibrium.

In unsubstituted or N-H pyrazoles, the most common form of tautomerism is annular prototropic tautomerism, where a proton shifts between the two nitrogen atoms (N1 and N2). nih.gov The position of this equilibrium is highly sensitive to the nature and position of substituents on the pyrazole ring. researchgate.netnih.gov Electron-withdrawing groups and electron-donating groups can stabilize or destabilize one tautomer over another. researchgate.net

However, in the specific case of this compound, the nitrogen at the N1 position is substituted with a methyl group. This methylation "fixes" the structure and prevents the typical annular N1-H ⇌ N2-H tautomerism. mdpi.com Therefore, this specific compound does not exhibit annular prototropic tautomerism.

Computational studies on tautomerism become highly relevant when considering the synthesis of this molecule. For example, its precursor, (5-nitro-1H-pyrazol-3-yl)methanol, would exist as a mixture of tautomers. Theoretical calculations are essential to determine the relative Gibbs free energies of the possible tautomers (e.g., the 3-nitro vs. the 5-nitro tautomer) in the gas phase and in different solvents. nih.gov These calculations help predict the major tautomer present under reaction conditions, which is crucial for understanding its reactivity towards methylation and predicting the final product distribution. nih.gov

Computational Mechanistic Studies of Key Reactions (e.g., Nitration Pathways, Reduction Mechanisms)

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, providing a step-by-step view of the chemical transformation at the molecular level. thealegregroup.comrsc.org By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed.

For a molecule like this compound, two key reactions are of interest: its formation via nitration and its subsequent reactions, such as the reduction of the nitro group.

Nitration Pathways: The synthesis of this compound likely involves the nitration of a precursor like (1-methyl-1H-pyrazol-3-yl)methanol. Computational studies can model the mechanism of this electrophilic aromatic substitution. The pyrazole ring is activated towards electrophilic attack, and calculations can determine the most likely site of nitration (C4 vs. C5) by comparing the activation energies of the transition states leading to the respective sigma complexes (Wheland intermediates). nih.govrsc.org These studies can also investigate the role of the nitrating agent (e.g., nitronium ion, NO₂⁺) and the effect of the solvent on the reaction pathway. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Weak Interactions)

The primary intermolecular interaction is expected to be hydrogen bonding . The hydroxyl group (-CH₂OH) at the 3-position of the pyrazole ring can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen lone pairs). Furthermore, the oxygen atoms of the nitro group at the 5-position are strong hydrogen bond acceptors. This combination allows for the formation of robust hydrogen-bonding networks, potentially involving chain or dimeric motifs. For instance, the hydroxyl group of one molecule could donate a proton to a nitro group oxygen of a neighboring molecule (O-H···O), or to the pyrazole ring nitrogen. Computational studies on other pyrazole derivatives containing carboxylic acid or amino groups have highlighted the directing effect of hydrogen bonding on their crystal structures. nih.gov

Additionally, weak C-H···O and C-H···N interactions are likely to be present. The methyl group protons and the methylene (B1212753) protons can interact with the oxygen atoms of the nitro and hydroxyl groups, as well as the nitrogen atoms of the pyrazole ring of adjacent molecules. While individually weaker than conventional hydrogen bonds, the cumulative effect of these numerous weak interactions can be significant for the crystal packing. Computational analyses, such as Hirshfeld surface analysis and DFT calculations, have been employed for related heterocyclic compounds to quantify the contribution of these weaker interactions. rsc.org

A comprehensive theoretical study would typically employ methods like DFT with dispersion corrections (e.g., B3LYP-D3) to optimize the geometry of molecular dimers or clusters and calculate the interaction energies. Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis would further elucidate the nature and strength of these specific interactions. mdpi.com

Table 1: Predicted Intermolecular Interactions in this compound and Their Potential Roles

| Interaction Type | Donor/Acceptor Groups Involved | Predicted Significance |

| Hydrogen Bonding | Donor: -OH Acceptor: -NO₂, -OH, Pyrazole N | High: Major contributor to crystal packing and supramolecular assembly. |

| π-π Stacking | Pyrazole rings | Moderate: Contributes to the stabilization of the crystal lattice. |

| Weak Interactions | C-H (methyl, methylene) with O (nitro, hydroxyl) and N (pyrazole) | Moderate: Collectively significant for the overall packing efficiency. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Specific computational predictions of the spectroscopic parameters for this compound are not available in the existing literature. However, general principles and data from related compounds allow for a qualitative prediction of its spectral characteristics. Computational chemistry, particularly DFT, is a powerful tool for predicting such parameters with a high degree of accuracy. asrjetsjournal.org

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry, often using the Gauge-Independent Atomic Orbital (GIAO) method. asrjetsjournal.org

For ¹H NMR , the proton on the pyrazole ring (at the 4-position) would likely appear as a singlet in the aromatic region. Its chemical shift would be influenced by the adjacent electron-withdrawing nitro group and the hydroxymethyl substituent. The methylene protons (-CH₂) of the methanol (B129727) group would also give a singlet, shifted downfield due to the adjacent oxygen and the pyrazole ring. The methyl protons (-CH₃) attached to the nitrogen would appear as a singlet, typically at a higher field compared to the other protons. Studies on C-nitropyrazoles have shown that the nitro group significantly affects the chemical shifts of adjacent atoms. researchgate.net

For ¹³C NMR , the carbon atoms of the pyrazole ring would resonate in the aromatic region. The carbon atom bearing the nitro group (C5) is expected to be significantly deshielded (shifted downfield) due to the strong electron-withdrawing nature of the -NO₂ group. Conversely, the carbon attached to the methyl group (part of the N-methyl group) would appear at a much higher field. The chemical shifts of C3 and C4 would also be characteristic and sensitive to the electronic environment. researchgate.net

Vibrational Frequencies (IR/Raman): Calculation of vibrational frequencies using DFT methods can provide a theoretical infrared (IR) and Raman spectrum. The assignments are typically made by analyzing the potential energy distribution (PED).

Key vibrational modes expected for this compound would include:

O-H stretch: A broad band, typically in the 3200-3600 cm⁻¹ region, characteristic of the hydroxyl group and indicative of hydrogen bonding.

C-H stretches: Aromatic C-H stretching from the pyrazole ring (around 3000-3100 cm⁻¹) and aliphatic C-H stretching from the methyl and methylene groups (typically 2850-3000 cm⁻¹).

N-O stretches (nitro group): Strong, characteristic asymmetric and symmetric stretching vibrations, usually found in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

C=N and C=C stretches: Vibrations associated with the pyrazole ring, typically occurring in the 1400-1600 cm⁻¹ region.

C-O stretch: From the methanol group, expected in the 1000-1200 cm⁻¹ region.

Theoretical calculations on related pyrazole derivatives have shown good correlation between computed and experimental vibrational frequencies, aiding in the correct assignment of spectral bands. rdd.edu.iqderpharmachemica.com

Table 2: Predicted Spectroscopic Parameters for this compound

| Spectroscopic Technique | Group | Predicted Chemical Shift / Frequency Range | Notes |

| ¹H NMR | Pyrazole-H (C4-H) | ~7.0 - 8.5 ppm | Singlet, downfield due to nitro group influence. |

| Methylene (-CH₂OH) | ~4.5 - 5.5 ppm | Singlet, deshielded by oxygen and pyrazole ring. | |

| Methyl (N-CH₃) | ~3.5 - 4.5 ppm | Singlet. | |

| ¹³C NMR | Pyrazole Ring Carbons | ~110 - 160 ppm | C5 expected to be significantly downfield. |

| Methylene Carbon (-CH₂OH) | ~55 - 65 ppm | ||

| Methyl Carbon (N-CH₃) | ~35 - 45 ppm | ||

| Vibrational (IR) | O-H Stretch | 3200 - 3600 cm⁻¹ | Broad, indicates hydrogen bonding. |

| N-O Asymmetric Stretch | 1500 - 1560 cm⁻¹ | Strong intensity. | |

| N-O Symmetric Stretch | 1335 - 1385 cm⁻¹ | Strong intensity. | |

| Pyrazole Ring Stretches | 1400 - 1600 cm⁻¹ | Multiple bands. |

Disclaimer: The values presented in these tables are estimations based on general principles and data from related compounds, as direct computational studies for this compound were not found.

Exploration of Derivatives and Analogs Based on the 1 Methyl 5 Nitro 1h Pyrazol 3 Yl Methanol Scaffold

Chemical Modification of the Methanol (B129727) Group

The primary alcohol functional group is a key site for synthetic elaboration, enabling conversion into a variety of other functional moieties, including carboxylic acids, esters, halides, amines, and amides.

Synthesis of Corresponding Carboxylic Acid and Ester Derivatives

The transformation of the methanol group into a carboxylic acid represents a fundamental oxidation reaction. This conversion elevates the oxidation state of the carbon atom, yielding 1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid. This carboxylic acid is a valuable intermediate, which can be further derivatized into esters.

Synthesis of 1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid: The oxidation of (1-methyl-5-nitro-1H-pyrazol-3-yl)methanol can be achieved using a variety of standard oxidizing agents. Strong oxidants such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents in acidic conditions are effective for this transformation. The resulting carboxylic acid is a stable, crystalline solid that serves as the precursor for ester and amide synthesis. A related synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid highlights the utility of nitration in the synthesis of such functionalized pyrazoles. researchgate.net

Esterification: The synthesis of ester derivatives from 1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid can be accomplished through several established methods:

Fischer Esterification: Direct reaction of the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst (like sulfuric acid) yields the corresponding ester.

Via Acid Chloride: A more reactive intermediate, 1-methyl-5-nitro-1H-pyrazole-3-carbonyl chloride, can be prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. This acid chloride readily reacts with various alcohols, even sterically hindered ones, to form the desired esters in high yield. This approach is analogous to methods used for preparing other pyrazole (B372694) esters. dergipark.org.tr

| Derivative Type | Example Compound Name | Synthetic Method | Reactants |

|---|---|---|---|

| Carboxylic Acid | 1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid | Oxidation | This compound, KMnO₄ |

| Methyl Ester | Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate | Fischer Esterification | 1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid, Methanol, H₂SO₄ |

| Ethyl Ester | Ethyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate | Via Acid Chloride | 1-methyl-5-nitro-1H-pyrazole-3-carbonyl chloride, Ethanol (B145695) |

Preparation of Halogenated Methyl Analogs

Replacing the hydroxyl group of the methanol moiety with a halogen atom, such as chlorine or bromine, produces a reactive intermediate that is susceptible to nucleophilic substitution. This allows for the introduction of a wide array of other functional groups.

The conversion of this compound to 3-(chloromethyl)-1-methyl-5-nitro-1H-pyrazole can be readily achieved by reaction with chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture. A similar strategy has been successfully employed in the synthesis of 2-chloromethyl-5-nitroimidazole derivatives from the corresponding alcohol. researchgate.net Other reagents, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), can also be used.

| Derivative Name | Synthetic Method | Key Reagent |

|---|---|---|

| 3-(Chloromethyl)-1-methyl-5-nitro-1H-pyrazole | Chlorination of Alcohol | Thionyl chloride (SOCl₂) |

| 3-(Bromomethyl)-1-methyl-5-nitro-1H-pyrazole | Bromination of Alcohol | Phosphorus tribromide (PBr₃) |

Derivatization to Amine and Amide Moieties

The scaffold can be further elaborated to include nitrogen-containing functional groups like amines and amides at the C3-methyl position.

Amide Synthesis: Amide derivatives are typically synthesized from the corresponding carboxylic acid. The acid is first activated, often by converting it to the acid chloride as described previously. The subsequent reaction of 1-methyl-5-nitro-1H-pyrazole-3-carbonyl chloride with ammonia (B1221849), a primary amine, or a secondary amine affords the corresponding primary, secondary, or tertiary amide. dergipark.org.tr Alternatively, direct conversion of an ester, such as ethyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate, to an amide can be achieved by heating it with the desired amine. mdpi.com

Amine Synthesis: The primary amine, (1-methyl-5-nitro-1H-pyrazol-3-yl)methanamine, can be prepared through several routes:

From Halogenated Analog: Nucleophilic substitution of 3-(chloromethyl)-1-methyl-5-nitro-1H-pyrazole with ammonia (Gabriel synthesis is often preferred to avoid over-alkylation) provides the primary amine.

From Amide Reduction: The reduction of 1-methyl-5-nitro-1H-pyrazole-3-carboxamide using a strong reducing agent like lithium aluminum hydride (LiAlH₄) yields the desired amine.

| Derivative Type | Example Compound Name | Synthetic Pathway |

|---|---|---|

| Primary Amide | 1-methyl-5-nitro-1H-pyrazole-3-carboxamide | Acid Chloride + Ammonia |

| Secondary Amide | N,1-dimethyl-5-nitro-1H-pyrazole-3-carboxamide | Acid Chloride + Methylamine |

| Primary Amine | (1-methyl-5-nitro-1H-pyrazol-3-yl)methanamine | Reduction of 1-methyl-5-nitro-1H-pyrazole-3-carboxamide |

Transformations and Replacement of the Nitro Group

The nitro group at the C5 position is a strong electron-withdrawing group that significantly influences the reactivity of the pyrazole ring. It is also a versatile functional group that can be transformed into other important moieties, most notably an amino group, which can then be further derivatized.

Synthesis of Amino-Substituted Analogs

The reduction of the nitro group to an amino group is a common and pivotal transformation in the synthesis of pyrazole derivatives. The resulting (3-(hydroxymethyl)-1-methyl-1H-pyrazol-5-yl)amine is a key building block for further functionalization.

Several methods are available for this reduction, offering varying degrees of selectivity and mildness: organic-chemistry.org

Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). mdpi.comresearchgate.net This method is often preferred for its high yields and simple workup procedures.

Metal-Acid Reduction: Classic reduction methods using a metal in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are also effective. Stannous chloride (SnCl₂) in concentrated HCl is another widely used reagent system.

Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst (e.g., Raney nickel or Pd/C) can serve as a source of hydrogen, avoiding the need for high-pressure hydrogenation equipment. Zinc or magnesium powder with hydrazine glyoxylate (B1226380) has also been shown to be effective for the selective reduction of aromatic nitro compounds. niscpr.res.in

| Reduction Method | Reagents | Key Advantages |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | High yield, clean reaction, mild conditions. |

| Metal-Acid Reduction | SnCl₂ / HCl or Fe / HCl | Cost-effective, well-established method. |

| Transfer Hydrogenation | Hydrazine Hydrate / Raney Ni | Avoids use of pressurized H₂ gas. |

Preparation of Hydrazino-Substituted Analogs

The amino group of (3-(hydroxymethyl)-1-methyl-1H-pyrazol-5-yl)amine can be converted into a hydrazino group via a two-step sequence involving diazotization followed by reduction.

Non Biological Applications and Materials Science Aspects

Applications as Ligands in Coordination Chemistry

The molecular architecture of (1-methyl-5-nitro-1H-pyrazol-3-yl)methanol, featuring a pyrazole (B372694) ring, a hydroxyl group, and a nitro substituent, suggests its potential as a versatile ligand in coordination chemistry. Pyrazole-based ligands are well-regarded for their ability to form stable complexes with a wide array of transition metals, owing to the presence of both an acidic N-H proton (in parent pyrazoles) and a basic pyridinic nitrogen atom. nih.gov While specific research on the coordination complexes of this compound is not extensively documented, its structural motifs allow for informed predictions of its coordinating behavior.

The pyrazole moiety can coordinate to metal centers through its sp²-hybridized nitrogen atom. Furthermore, the hydroxymethyl group at the 3-position introduces an oxygen donor atom, enabling the ligand to act as a bidentate N,O-donor. This chelation can form a stable five-membered ring with a metal ion, a common and stabilizing feature in coordination chemistry. saudijournals.com

| Coordination Mode | Donor Atoms | Potential Complex Structure | Commentary |

|---|---|---|---|

| Monodentate | Pyrazole N2 | Terminal Ligand | The most basic nitrogen of the pyrazole ring coordinates to the metal center. |

| Bidentate Chelating | Pyrazole N2 and Hydroxyl O | Forms a stable 5-membered chelate ring | This mode enhances the thermodynamic stability of the resulting metal complex. |

| Bidentate Bridging | Pyrazole N2 and Hydroxyl O | Polymeric or Dinuclear Complexes | The ligand bridges two different metal centers, potentially leading to metal-organic frameworks (MOFs) or polynuclear clusters. uninsubria.it |

Synthesis and Characterization of Metal Complexes with Transition Metals

The synthesis of metal complexes with pyrazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates, acetates) in an appropriate solvent. nih.gov For this compound, the reaction would likely involve the deprotonation of the hydroxyl group by a weak base to facilitate coordination of the oxygen atom.

Catalytic Potential of Pyrazole-Metal Complexes

Metal complexes derived from pyrazole ligands have demonstrated significant catalytic activity in various organic transformations. nih.gov Copper(II) complexes, in particular, have been employed to mimic the activity of catechol oxidase enzymes, catalyzing the oxidation of catechols to o-quinones. mdpi.com The catalytic efficiency in these systems often depends on the nature of the ligand and the coordination environment of the copper ion.

Given its N,O-donor set, complexes of this compound with copper(II) or other redox-active metals could potentially catalyze oxidation reactions. The electron-withdrawing nitro group would modulate the electronic properties of the pyrazole ring, influencing the Lewis acidity of the metal center and, consequently, its catalytic performance. The protic nature of related pyrazole complexes has been shown to be crucial in catalytic cycles involving proton-coupled electron transfer, such as in hydrogenation and dehydrogenation reactions. nih.gov

Role in Energetic Materials Science

The field of high-energy density materials (HEDMs) consistently seeks new compounds that offer a superior balance of performance (e.g., detonation velocity, density) and safety (e.g., thermal stability, impact sensitivity). Nitrated pyrazoles are a prominent class of HEDMs due to their high nitrogen content, positive heats of formation, and structural stability conferred by the aromatic pyrazole ring. nih.gov

Structural Contributions to High-Energy Density Materials (HEDMs)

Each component of the this compound molecule contributes to its potential energetic properties.

Pyrazole Ring : This five-membered aromatic heterocycle serves as a stable, high-nitrogen backbone. Its inherent ring strain and high density of C-N and N-N bonds contribute to a high positive heat of formation, releasing significant energy upon decomposition. nih.gov

Nitro Group (-NO₂) : As a primary energetic functional group (explosophore), the nitro group serves as an internal oxidant. Its presence significantly increases the compound's density and oxygen balance, which are critical factors for achieving high detonation performance. energetic-materials.org.cn

Methyl Group (-CH₃) : The N-methylation of the pyrazole ring prevents the formation of acidic N-H bonds, which can be a site of sensitivity. The position of methyl and nitro groups (regioisomerism) is known to have a profound effect on the thermal stability and sensitivity of nitrated pyrazoles. nih.gov

Hydroxymethyl Group (-CH₂OH) : This group influences the oxygen balance of the molecule. More importantly, the hydroxyl moiety can participate in intermolecular and intramolecular hydrogen bonding. Such interactions can lead to denser crystal packing and increased thermal stability by creating a more robust crystal lattice. bohrium.com

Investigation of Thermal Stability within Nitrated Pyrazole Frameworks

The thermal stability of nitrated pyrazoles is a key parameter for their practical application as energetic materials. Stability is dictated by factors such as the number and position of nitro groups, the presence of other functional groups, and intermolecular forces. researchgate.netresearchgate.net Research on highly nitrated pyrazole isomers shows that minor changes in substituent positions can lead to major differences in decomposition temperature and sensitivity. nih.gov For example, 4-methyl-3,5-dinitro-1-(trinitromethyl)-1H-pyrazole demonstrates superior thermal stability compared to its isomers. nih.gov

The hydroxymethyl group in this compound can form strong hydrogen bonds, which typically enhances thermal stability by holding the molecules more rigidly in the crystal lattice. bohrium.com This contrasts with compounds where such interactions are absent. The synthesis of related nitratoalkyl nitropyrazoles from hydroxymethyl nitropyrazole precursors indicates that the pyrazole core remains stable during functionalization reactions. mdpi.com

| Compound | Density (g·cm⁻³) | Decomposition Temp. (°C) | Key Features | Reference |

|---|---|---|---|---|

| Hydroxylammonium salt of 3-(dinitromethyl)-5-nitropyrazole | 1.86 | 145 | High detonation performance (8700 m·s⁻¹) | rsc.org |

| 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) | 1.85 | 293 | Excellent thermal stability | researchgate.net |

| 4-Methyl-3,5-dinitro-1-(trinitromethyl)-1H-pyrazole | 1.89 | 138 | Superior thermal stability among isomers | nih.gov |

| 1-(Nitratomethyl)-3,4-dinitropyrazole | 1.801 | 144 | Derived from a hydroxymethyl precursor | mdpi.com |

Utility as Building Blocks in Organic Synthesis

Pyrazoles are highly versatile building blocks for the synthesis of a wide range of heterocyclic compounds. nih.govresearchgate.net this compound is particularly valuable due to its distinct functional groups—the hydroxymethyl and nitro groups—which serve as handles for diverse chemical transformations.

The hydroxymethyl group is a key site for derivatization. It can be:

Esterified : Reaction with acyl chlorides or anhydrides can produce various esters. For instance, reaction with nitrating agents like acetyl nitrate (B79036) converts the hydroxyl group into a nitrate ester, a common strategy for increasing the energetic output of a molecule. mdpi.com

Oxidized : Mild oxidation can yield the corresponding aldehyde (1-methyl-5-nitro-1H-pyrazole-3-carbaldehyde), while stronger oxidation can produce the carboxylic acid. These products are themselves valuable synthetic intermediates.

Substituted : The hydroxyl group can be converted into a better leaving group (e.g., a tosylate) and subsequently displaced by various nucleophiles to introduce new functionalities.

The nitro group also offers synthetic possibilities. Its reduction, typically using reagents like SnCl₂/HCl or catalytic hydrogenation, would yield the corresponding amine, (3-amino-1-methyl-1H-pyrazol-5-yl)methanol. This amino-pyrazole derivative opens up a vast area of subsequent chemistry, including diazotization, acylation, and the construction of fused heterocyclic rings. scirp.orgmdpi.com The pyrazole ring itself, while somewhat deactivated by the nitro group, could potentially undergo further electrophilic substitution if desired.

| Functional Group | Reaction Type | Reagent(s) | Product Type | Reference Example |

|---|---|---|---|---|

| Hydroxymethyl (-CH₂OH) | Nitration/Esterification | Acetyl Nitrate | Nitrate Ester | mdpi.com |

| Oxidation | PCC, MnO₂ | Aldehyde | enamine.net | |

| Substitution (via Tosylate) | 1. TsCl, Py; 2. Nu⁻ | Substituted Pyrazole | mdpi.com | |

| Nitro (-NO₂) | Reduction | SnCl₂/HCl or H₂/Pd-C | Amine | scirp.org |

Precursors for Advanced Heterocyclic Systems

Functionalized pyrazoles are highly sought-after building blocks for creating more complex, fused heterocyclic systems. chim.itmdpi.com The structure of this compound offers multiple reactive sites, making it a valuable precursor for a variety of advanced heterocyclic structures, such as pyrazolopyrimidines and pyrazolopyridines. chim.it

The hydroxymethyl (-CH₂OH) group at the 3-position is a particularly versatile functional handle. It can be readily transformed into other key functional groups, thereby opening up diverse synthetic pathways. For instance, oxidation of the hydroxymethyl group can yield the corresponding pyrazole-3-carboxaldehyde or pyrazole-3-carboxylic acid. These carbonyl compounds are classic starting materials for condensation reactions with binucleophiles to form new rings. hilarispublisher.com Similarly, the hydroxyl moiety can be converted into a good leaving group or replaced by a halogen (e.g., a chloromethyl group), which is highly reactive towards nucleophilic substitution, facilitating the annulation of additional rings onto the pyrazole core.

The nitro group at the 5-position, while primarily an electron-withdrawing group that influences the reactivity of the ring, can also participate in synthetic schemes. Its reduction to an amino group would provide another nucleophilic site, enabling further cyclization strategies. nih.gov The strategic manipulation of these functional groups allows this compound to serve as a key intermediate in the synthesis of polycyclic molecules with potential applications in various fields of materials science. nih.gov

Table 1: Potential Synthetic Transformations of this compound for Heterocyclic Synthesis

| Functional Group | Position | Potential Transformation | Resulting Intermediate | Application in Heterocycle Synthesis |

| Hydroxymethyl (-CH₂OH) | C3 | Oxidation | (1-methyl-5-nitro-1H-pyrazol-3-yl)carbaldehyde or -carboxylic acid | Condensation reactions to form fused pyrimidines, pyridines, or other nitrogen-containing rings. |

| Hydroxymethyl (-CH₂OH) | C3 | Halogenation (e.g., with SOCl₂) | 3-(chloromethyl)-1-methyl-5-nitro-1H-pyrazole | Nucleophilic substitution reactions to link to other cyclic systems or initiate cyclization. |

| Nitro (-NO₂) | C5 | Reduction (e.g., catalytic hydrogenation) | 3-(hydroxymethyl)-1-methyl-1H-pyrazol-5-amine | Introduction of a nucleophilic amino group for subsequent annulation or derivatization reactions. |

Scaffold for the Construction of Complex Molecular Architectures

Beyond serving as a precursor for fused rings, this compound is an ideal scaffold for building larger, non-fused, complex molecular architectures. The stable, aromatic pyrazole core acts as a rigid framework upon which diverse functionalities can be systematically assembled. globalresearchonline.net The distinct reactivity of its substituents allows for selective, stepwise modifications.

This step-by-step approach is fundamental in constructing molecules for specific applications, such as ligands for metal complexes or functional organic materials. For example, the hydroxymethyl group can be used to link the pyrazole scaffold to a polymer backbone or another molecular entity via an ether or ester linkage. Meanwhile, the nitro group can be converted to an amino group, which could then be diazotized and subjected to coupling reactions to attach aryl groups, extending the molecule's conjugation. mdpi.com

The synthesis of complex heterocyclic systems often relies on the use of pyrazole-based starting materials that undergo multicomponent reactions. nih.govmdpi.com The functional groups present in this compound make it a suitable candidate for such reactions, enabling the efficient construction of intricate molecular structures in a single step. This versatility positions the compound as a valuable platform for creating novel molecules with tailored electronic, physical, or chemical properties.

Exploration of Optoelectronic and Photophysical Properties (if applicable)

Substituted pyrazoles and their derivatives, particularly pyrazolines, are well-known for their fluorescent properties and have been utilized as optical brighteners and materials for organic light-emitting diodes (OLEDs). mdpi.com The molecular structure of this compound contains key features that suggest a potential for interesting photophysical behavior.

The pyrazole ring is a π-conjugated system. It is substituted with a strong electron-withdrawing nitro group (-NO₂) and a weakly electron-donating methyl group (-CH₃). This arrangement creates an intramolecular donor-acceptor (D-A) system, a common motif in chromophores and fluorescent molecules. Such D-A structures can lead to significant absorption in the UV-visible range and are often associated with luminescence.

Table 2: Predicted Photophysical Characteristics of this compound Based on Structural Analogues

| Property | Predicted Characteristic | Structural Rationale | Potential Application |

| Absorption | Expected absorption in the UV or near-visible region. | Intramolecular charge transfer (ICT) between the pyrazole ring (donor) and the nitro group (acceptor). mdpi.com | UV-filters, photoinitiators. |

| Emission (Fluorescence) | Potentially weak fluorescence or phosphorescence. The nitro group may act as a quencher. | Presence of the heavy-atom containing nitro group can promote intersystem crossing, possibly leading to quenching. | Fluorescent probes (if quenching is analyte-dependent). |

| Nonlinear Optical (NLO) Activity | Possible second or third-order NLO properties. | The donor-acceptor structure can lead to a significant molecular hyperpolarizability. | Optical switching, frequency conversion materials. |

Emerging Research Frontiers and Future Perspectives

Advancements in Sustainable and Green Synthesis Methodologies

The synthesis of functionalized nitropyrazoles traditionally involves multi-step procedures that may utilize hazardous reagents and organic solvents. nih.gov The principles of green chemistry are increasingly being applied to mitigate the environmental impact of such syntheses. nih.gov Future research will likely focus on developing more sustainable pathways to (1-methyl-5-nitro-1H-pyrazol-3-yl)methanol. This involves exploring alternative nitrating agents, greener solvent systems, and catalyst-free or recyclable catalyst-based reactions. nih.govnih.gov

Key areas of advancement include:

Use of Benign Solvents: Replacing conventional organic solvents with water, supercritical fluids, or bio-based solvents can significantly reduce the environmental footprint of the synthesis process. nih.gov For instance, one approach for synthesizing 3-nitropyrazole, a related precursor, has utilized water as a solvent with oxone as the nitrating agent, highlighting a safer and more environmentally friendly route. nih.gov

Catalyst Innovation: The development of heterogeneous and recyclable catalysts can simplify product purification and reduce waste. nih.gov Research into solid acid catalysts or enzyme-based catalysis could offer highly selective and efficient alternatives to traditional methods.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Pyrazole (B372694) Derivatives

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Solvents | Often uses hazardous organic solvents (e.g., anisole, benzonitrile). nih.gov | Emphasizes the use of water, ionic liquids, or solvent-free conditions. researchgate.netchemijournal.com |

| Reagents | May involve harsh nitrating agents like mixed acids (HNO₃/H₂SO₄). google.com | Explores milder and safer reagents (e.g., oxone) and catalytic systems. nih.gov |

| Energy | Can require high temperatures and long reaction times. nih.gov | Utilizes alternative energy sources like microwave or ultrasound to reduce reaction times and energy consumption. researchgate.netmdpi.com |

| Waste | Generates significant byproducts and solvent waste. | Focuses on high atom economy and the use of recyclable catalysts to minimize waste. nih.govchemijournal.com |

| Process | Often involves multiple, sequential steps with intermediate isolation. nih.gov | Promotes one-pot, multi-component reactions for increased efficiency. researchgate.net |

Development of Flow Chemistry and Continuous Manufacturing Processes for Compound Synthesis

Flow chemistry, or continuous manufacturing, is emerging as a powerful technology for the synthesis of chemical compounds, including energetic materials and pharmaceutical intermediates. europa.euresearchgate.net The application of flow chemistry to the synthesis of this compound offers significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processing. almacgroup.com

Nitration reactions, which are integral to the synthesis of this compound, are often highly exothermic and can pose safety risks in large-scale batch reactors. europa.eu Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control and rapid heat dissipation, mitigating the risk of thermal runaways. europa.eu This enhanced safety profile allows for the use of reaction conditions that might be inaccessible in batch mode. almacgroup.com Furthermore, continuous processing enables precise control over reaction parameters, leading to improved product quality, higher yields, and reduced byproduct formation. researchgate.net

Table 2: Advantages of Flow Chemistry for the Synthesis of this compound

| Advantage | Description |

|---|---|

| Enhanced Safety | Superior heat transfer minimizes risks associated with exothermic nitration reactions, preventing hot-spot formation. europa.eu |

| Improved Control | Precise control over parameters like temperature, pressure, and residence time leads to consistent product quality. europa.eu |

| Scalability | Scaling up production is achieved by running the system for longer periods, avoiding the challenges of redesigning large batch reactors. researchgate.net |

| Efficiency | Can lead to higher yields and purity by minimizing side reactions. Integrated purification steps can further streamline the process. |

| Access to Novel Chemistry | Enables the use of hazardous intermediates or extreme reaction conditions that are unsafe in batch processing. almacgroup.com |

Application of Advanced in situ Spectroscopic Characterization Techniques

To optimize and control the synthesis of this compound, particularly within a continuous manufacturing framework, real-time reaction monitoring is crucial. Advanced in situ spectroscopic techniques, often referred to as Process Analytical Technology (PAT), provide a window into the reaction as it occurs, enabling a deeper understanding of reaction kinetics, mechanisms, and the formation of intermediates or impurities.

Techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into the reaction vessel or flow reactor. rsc.orgnih.gov This allows for the continuous collection of data on the concentration of reactants, products, and key intermediates without the need for sampling and offline analysis. This real-time information is invaluable for ensuring process stability, optimizing reaction conditions to maximize yield and purity, and ensuring the final product meets specifications.

Table 3: In situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Application in Synthesis |

|---|---|---|

| FTIR Spectroscopy | Monitors changes in functional groups, allowing for the tracking of reactant consumption and product formation. mdpi.com | Ideal for following the progress of nitration and other functional group transformations. |

| Raman Spectroscopy | Provides information on molecular vibrations; often complementary to FTIR and less sensitive to aqueous media. rsc.org | Useful for monitoring reactions in aqueous or protic solvents and analyzing crystalline forms. |

| NMR Spectroscopy | Offers detailed structural information, enabling the identification and quantification of all components in the reaction mixture. rsc.orgnih.gov | Can be used to study complex reaction mechanisms and identify transient intermediates. |

| UV-Vis Spectroscopy | Tracks changes in chromophores, which is particularly useful for reactions involving conjugated systems or colored species. mdpi.com | Can monitor the formation of the nitro-aromatic system in the pyrazole ring. |

Leveraging Theoretical Insights to Drive Synthetic Innovation

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. peerj.com Methods like Density Functional Theory (DFT) can be used to predict a wide range of properties for this compound before it is even synthesized. nih.govresearchgate.net These theoretical insights can guide experimental work, saving time and resources.

Computational studies can be used to:

Predict Reactivity: Molecular electrostatic potential (MEP) maps can identify the most likely sites for electrophilic or nucleophilic attack, helping to predict the regioselectivity of nitration and other functionalization reactions. researchgate.net

Elucidate Reaction Mechanisms: The energy profiles of potential reaction pathways can be calculated to determine the most favorable mechanism, which can inform the choice of reagents and conditions.

Simulate Spectroscopic Data: Theoretical calculations can predict NMR, IR, and UV-Vis spectra, which can aid in the structural confirmation of the synthesized compound. rsc.orgnih.gov

Design Novel Derivatives: By calculating properties such as frontier molecular orbital energies (HOMO-LUMO), researchers can screen potential derivatives of this compound for desired electronic or material properties. nih.govresearchgate.net

Table 4: Applications of Theoretical Chemistry in the Study of this compound

| Application | Computational Method | Insights Gained |

|---|---|---|

| Structural Optimization | Geometry Optimization (e.g., B3LYP/6-31G) | Predicts the most stable 3D structure, bond lengths, and angles. nih.gov |

| Reactivity Analysis | Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites of chemical reactivity. researchgate.net |

| Electronic Properties | Frontier Molecular Orbital (FMO) Analysis | Calculates HOMO-LUMO energy gaps to assess chemical stability and electronic transitions. researchgate.net |

| Spectroscopic Prediction | Time-Dependent DFT (TD-DFT), GIAO method | Simulates UV-Vis, NMR, and IR spectra to aid in experimental characterization. rsc.org |

| Mechanism Exploration | Transition State Searching | Maps out reaction pathways and calculates activation energies to understand reaction feasibility. |

Integrated Approaches in Material Design and Functionalization

The this compound molecule possesses distinct functional groups—the nitro group and the methanol (B129727) group—that can be independently modified. This offers a platform for creating a diverse library of new materials and functional molecules through an integrated design approach. The hydroxyl group of the methanol moiety is a particularly versatile handle for further chemical transformations.

Future research will likely focus on using this compound as a building block. For example, the hydroxyl group can be esterified, etherified, or converted to a leaving group to enable a wide range of subsequent reactions. This allows for the covalent attachment of the pyrazole core to polymers, surfaces, or other molecular scaffolds. By integrating the synthesis of derivatives with computational design and property testing, new functional materials can be developed in a more targeted and efficient manner. Potential applications could range from energetic materials to pharmaceuticals and specialized polymers. mdpi.comnih.gov

Table 5: Potential Functionalization Pathways for this compound

| Reaction Type | Reagent Example | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Esterification | Acyl chlorides, Carboxylic acids | Ester | Pro-drugs, polymer building blocks |

| Etherification | Alkyl halides (Williamson synthesis) | Ether | Modification of solubility and electronic properties |

| Conversion to Halide | Thionyl chloride (SOCl₂) | Chloromethyl group | Intermediate for nucleophilic substitution |

| Oxidation | Mild oxidizing agents | Aldehyde/Carboxylic acid | Key synthetic intermediate for further elaboration |

| Urethane Formation | Isocyanates | Urethane | Monomer for polyurethane synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.